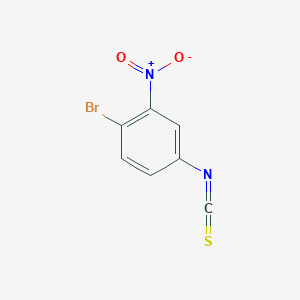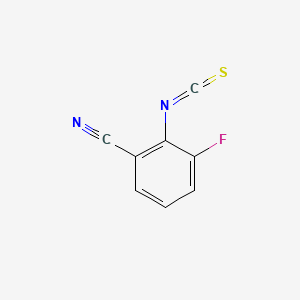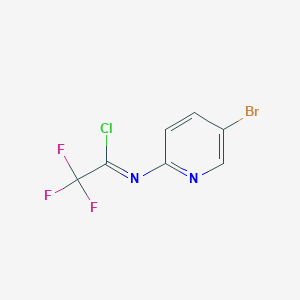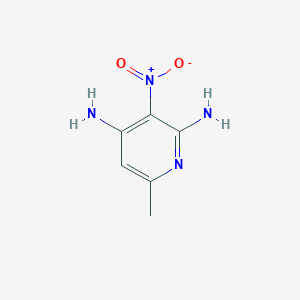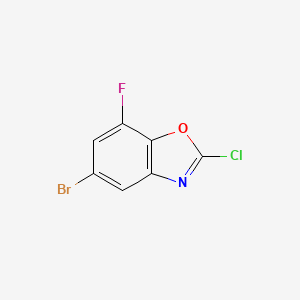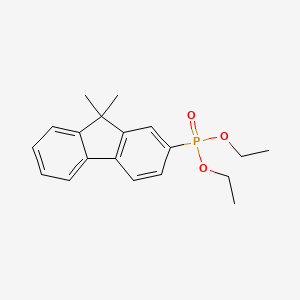
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate is an organophosphorus compound that features a fluorenyl group substituted with two ethyl groups and a phosphonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate typically involves the reaction of 9,9-Dimethyl-9H-fluorene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines.
科学研究应用
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism by which Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the natural substrate from accessing the site.
相似化合物的比较
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: This compound features a boronic acid group instead of a phosphonate group and is used in organic synthesis and materials science.
Bis-(9,9-dimethyl-9H-fluoren-2-yl)-amine: This compound contains an amine group and is used as an intermediate in pharmaceutical synthesis.
Uniqueness
Diethyl (9,9-Dimethyl-9H-fluoren-2-yl)phosphonate is unique due to its phosphonate group, which imparts distinct chemical reactivity and biological activity compared to similar compounds with different functional groups. The presence of the phosphonate group allows for specific interactions with enzymes and other biological molecules, making it a valuable tool in biochemical research and drug development.
属性
分子式 |
C19H23O3P |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
2-diethoxyphosphoryl-9,9-dimethylfluorene |
InChI |
InChI=1S/C19H23O3P/c1-5-21-23(20,22-6-2)14-11-12-16-15-9-7-8-10-17(15)19(3,4)18(16)13-14/h7-13H,5-6H2,1-4H3 |
InChI 键 |
TUTDJUPTMZAXGA-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


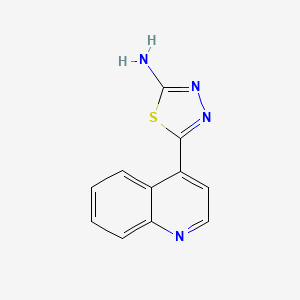

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)
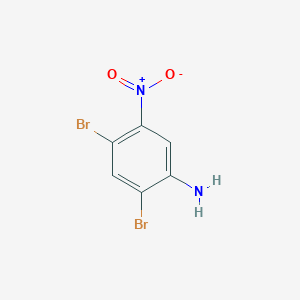
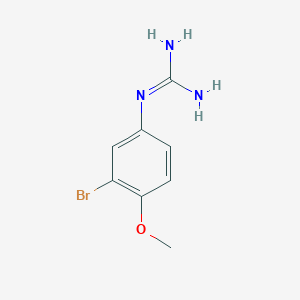
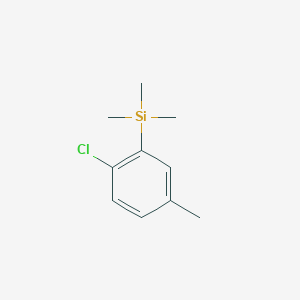
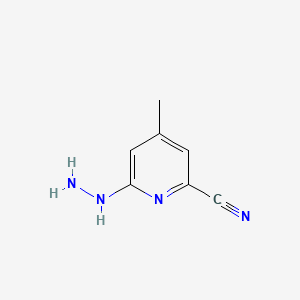
![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)
